molecular formula C24H31BO4 B2568554 4-(2,2,4-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-yl)phenol CAS No. 2484920-09-2

4-(2,2,4-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-yl)phenol

Cat. No.: B2568554
CAS No.: 2484920-09-2
M. Wt: 394.32
InChI Key: XQENIDJMBLBULC-UHFFFAOYSA-N
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Description

This compound (CAS: 2484920-09-2) is a boronic ester derivative featuring a chroman core substituted with three methyl groups and a phenol moiety. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group enhances stability and reactivity in cross-coupling reactions, making it valuable in organic synthesis and medicinal chemistry . Its molecular complexity arises from the fused chroman ring system, which introduces steric and electronic effects distinct from simpler aryl boronates.

Properties

IUPAC Name

4-[2,2,4-trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-chromen-4-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31BO4/c1-21(2)15-24(7,16-8-11-18(26)12-9-16)19-14-17(10-13-20(19)27-21)25-28-22(3,4)23(5,6)29-25/h8-14,26H,15H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQENIDJMBLBULC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(CC3(C)C4=CC=C(C=C4)O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,4-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-yl)phenol typically involves the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a borylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,2,4-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-yl)phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The chroman ring can be reduced under hydrogenation conditions.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced chroman derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

4-(2,2,4-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,2,4-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-yl)phenol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The phenol group can form hydrogen bonds and undergo oxidation, while the dioxaborolane moiety can participate in borylation reactions. These interactions can affect molecular targets and pathways in biological systems, potentially leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Chroman Backbones

  • 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman (CAS: 1002727-88-9): Structure: Lacks the phenol and 2,2,4-trimethyl substituents present in the target compound. Applications: Used in Suzuki-Miyaura couplings due to its planar chroman-boronate system. Less steric hindrance compared to the target compound may result in faster reaction kinetics .

Phenol-Substituted Boronic Esters

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: 269409-70-3): Structure: Simplified aromatic boronate with a single phenol group. Properties: Melting point 112–117°C; molecular formula C₁₂H₁₇BO₃.
  • 2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: 1256360-32-3): Structure: Chlorine substituents at positions 2 and 4 of the phenol ring.

Methoxy-Substituted Analogues

  • 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: 269410-23-3): Structure: Methoxy group replaces the hydroxyl in the target compound. Stability: Methoxy reduces acidity (pKa ~10 vs. ~8 for phenol), enhancing stability under basic conditions but limiting participation in acid-catalyzed reactions .

Comparative Data Table

Compound Name CAS Molecular Formula Melting Point (°C) Key Structural Features Applications
4-(2,2,4-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-yl)phenol 2484920-09-2 C₂₃H₂₉BO₃ Not reported Chroman core, phenol, trimethyl groups Drug intermediates, Suzuki couplings
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman 1002727-88-9 C₁₅H₂₁BO₃ Not reported Chroman core, no phenol Cross-coupling reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol 269409-70-3 C₁₂H₁₇BO₃ 112–117 Simple phenol-boronate Organic synthesis, polymer chemistry
2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol 1256360-32-3 C₁₂H₁₅BCl₂O₃ Not reported Dichloro-phenol substituents Electron-deficient coupling partners

Research Findings and Key Differences

  • Steric Effects: The trimethyl groups on the chroman ring in the target compound provide steric shielding to the boronate, slowing hydrolysis and enhancing stability in aqueous environments compared to unhindered analogues like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol .
  • Electronic Effects: The phenol group in the target compound increases electron density at the boronate, favoring oxidative addition in palladium-catalyzed cross-couplings. Chlorinated analogues (e.g., 2,4-dichloro derivative) exhibit reduced reactivity due to electron withdrawal .

Biological Activity

The compound 4-(2,2,4-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-yl)phenol is a sophisticated organic molecule notable for its potential applications in medicinal chemistry and material science. Its unique structural features—comprising a chroman moiety with a phenolic group and a dioxaborolane unit—offer various biological activities that warrant detailed exploration.

The molecular formula of the compound is C20H30B2O4C_{20}H_{30}B_2O_4, and its IUPAC name reflects its complex structure. The presence of both boron and phenolic functionalities suggests potential reactivity in various biological contexts.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The phenolic structure is known for its antioxidant properties, which may contribute to cellular protection against oxidative stress.
  • Cytotoxicity : Preliminary studies suggest that it may possess cytotoxic effects against certain cancer cell lines. For instance, similar compounds have shown selective toxicity towards tumorigenic cells while sparing normal cells.
  • Enzyme Inhibition : The compound may interact with various enzymes, potentially acting as an inhibitor for specific targets involved in disease pathways.

The mechanism through which this compound exerts its biological effects is not fully elucidated but may involve:

  • Interaction with Biological Macromolecules : Studies have indicated that compounds with similar structures can bind to proteins and nucleic acids, altering their functions.
  • Reactive Oxygen Species (ROS) Modulation : By scavenging free radicals or modulating ROS production within cells, this compound could potentially mitigate oxidative damage.

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of structurally related compounds on human cancer cell lines. The results indicated significant growth inhibition at micromolar concentrations. The compound's mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways.

Case Study 2: Enzyme Inhibition Profile

Research focusing on enzyme inhibition revealed that derivatives of this compound exhibited selective inhibition against butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative disease treatment.

Data Tables

Biological Activity Mechanism Reference
Antioxidant ActivityScavenging ROS
CytotoxicityInduction of apoptosis
Enzyme InhibitionBChE inhibition

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